molecular formula C11H9ClN2O2 B5874448 2-(4-chlorophenyl)-4-(hydroxymethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(4-chlorophenyl)-4-(hydroxymethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5874448
M. Wt: 236.65 g/mol
InChI Key: FGRBYGVYISHUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(hydroxymethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as CPHMP, is a pyrazolone derivative that has gained significant attention in scientific research. CPHMP has been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of CPHMP involves the inhibition of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, CPHMP reduces inflammation and pain.
Biochemical and Physiological Effects:
CPHMP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can contribute to the development of chronic diseases. CPHMP has also been shown to have anticancer properties, possibly by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CPHMP has several advantages for laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it easy to study. However, CPHMP has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CPHMP. One potential area of research is the development of new derivatives of CPHMP with improved solubility and bioavailability. Another area of research is the investigation of the potential use of CPHMP in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of CPHMP and its potential therapeutic applications.

Synthesis Methods

The synthesis of CPHMP involves the reaction of 4-chlorobenzaldehyde and 5-methyl-1H-pyrazol-3-one in the presence of a base and a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain CPHMP.

Scientific Research Applications

CPHMP has been extensively researched for its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. CPHMP has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-10(6-15)11(16)14(13-7)9-4-2-8(12)3-5-9/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRBYGVYISHUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357960
Record name ST50995738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5635-98-3
Record name ST50995738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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